[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS 88965-67-7 properties
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS 88965-67-7 properties
Technical Monograph: [2-(Methylsulfanyl)phenyl]hydrazine Hydrochloride
Executive Summary
[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride (CAS 88965-67-7) is a specialized organosulfur building block used primarily in the synthesis of fused heterocyclic systems. As an ortho-substituted phenylhydrazine, it serves as a critical precursor for 7-(methylsulfanyl)indoles via the Fischer Indole Synthesis and for 1-(2-methylsulfanylphenyl)pyrazoles via condensation with 1,3-dicarbonyls. These scaffolds are high-value targets in medicinal chemistry, particularly for developing serotonin receptor modulators (5-HT family), antifungal agents, and agrochemical fungicides where the lipophilic and electronic properties of the methylthio group enhance bioactivity.
Chemical Identity & Physicochemical Profile
Table 1: Chemical Identity
| Parameter | Detail |
| Chemical Name | [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride |
| Synonyms | (2-Methylthiophenyl)hydrazine HCl; 1-(2-Methylthiophenyl)hydrazine hydrochloride |
| CAS Number | 88965-67-7 |
| Molecular Formula | C₇H₁₀N₂S[1][2][3][4][5][6] · HCl |
| Molecular Weight | 190.69 g/mol |
| SMILES | CSC1=CC=CC=C1NN.Cl |
| Structure | Ortho-substituted hydrazine salt |
Table 2: Physicochemical Properties
| Property | Description |
| Appearance | White to off-white or beige crystalline solid.[3] |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organic solvents (hexane, ether). |
| Melting Point | Typically decomposes >200°C (characteristic of hydrazine hydrochlorides).[3][7][8] Note: Exact experimental values vary by purity and heating rate. |
| Stability | Hygroscopic. Sensitive to oxidation (air) and light. The free base is unstable and should be generated in situ. |
Synthetic Utility & Reaction Mechanisms[2][8][9]
The utility of CAS 88965-67-7 lies in its bifunctional nature: the nucleophilic hydrazine moiety and the ortho-methylthio substituent.
A. Fischer Indole Synthesis (7-Methylthioindoles)
This is the primary application. Reaction with ketones (or aldehydes) under acidic conditions yields indoles.
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Mechanistic Insight: The ortho-positioning of the methylthio group dictates the regiochemistry. Unlike meta-substituted hydrazines which can cyclize at two positions (4- or 6-substituted indoles), the ortho-substituent forces cyclization to the unsubstituted ortho-carbon, exclusively yielding 7-substituted indoles .
-
Challenge: The steric bulk of the -SMe group can retard the formation of the initial hydrazone or the [3,3]-sigmatropic rearrangement. Stronger acid catalysts (e.g., polyphosphoric acid or ZnCl₂) are often required compared to unsubstituted phenylhydrazines.
B. Pyrazole Synthesis
Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) yields 1-arylpyrazoles.
-
Bioactivity: The 2-methylthio group on the N-phenyl ring is a common motif in agrochemical fungicides (SDHI class) and acaricides, providing metabolic stability and lipophilicity.
Mandatory Visualization: Fischer Indole Pathway
The following diagram illustrates the conversion of [2-(methylsulfanyl)phenyl]hydrazine HCl into 7-(methylsulfanyl)indole derivatives.
Caption: Pathway for the synthesis of 7-substituted indoles from CAS 88965-67-7 via the Fischer Indole cyclization.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethyl-7-(methylsulfanyl)indole
Context: This protocol adapts the standard Fischer synthesis for ortho-hindered hydrazines using Polyphosphoric Acid (PPA) as both solvent and catalyst.
Reagents:
-
[2-(Methylsulfanyl)phenyl]hydrazine HCl: 1.90 g (10 mmol)
-
Butanone (Methyl ethyl ketone): 0.72 g (10 mmol)
-
Polyphosphoric Acid (PPA): 15 g
Procedure:
-
Hydrazone Formation (In Situ): In a 50 mL round-bottom flask, mix the hydrazine hydrochloride and butanone. (Note: If the salt is not soluble, a small amount of ethanol can be used, then evaporated, but PPA usually suffices).
-
Cyclization: Add PPA (15 g) to the flask.
-
Heating: Heat the mixture to 100–110°C with vigorous mechanical stirring. The reaction is exothermic; monitor temperature to prevent runaway.
-
Monitoring: Maintain temperature for 2–3 hours. The mixture will turn dark brown.
-
Quenching: Cool the reaction mixture to roughly 60°C and pour onto 100 g of crushed ice with stirring.
-
Work-up: Neutralize the aqueous slurry with 40% NaOH solution (keep T < 20°C) until pH ~8. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the indole.[9][10]
Protocol B: Synthesis of 1-[2-(Methylsulfanyl)phenyl]-3-methyl-pyrazol-5-one
Context: Reaction with ethyl acetoacetate.
Reagents:
-
[2-(Methylsulfanyl)phenyl]hydrazine HCl: 10 mmol
-
Ethyl Acetoacetate: 11 mmol
-
Sodium Acetate: 11 mmol
-
Ethanol: 20 mL
Procedure:
-
Free Base Generation: Dissolve the hydrazine HCl and Sodium Acetate in 5 mL water.
-
Condensation: Add this solution to Ethyl Acetoacetate in Ethanol (20 mL).
-
Reflux: Reflux for 2–4 hours.
-
Isolation: Cool to room temperature. The product often precipitates as a solid. If not, concentrate under vacuum and recrystallize from ethanol/water.
Safety, Handling & Storage
Hazard Classification (GHS):
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Acute Toxicity: Toxic if swallowed (Category 3), Toxic in contact with skin (Category 3).
-
Carcinogenicity: Suspected of causing cancer (Category 2) — typical for hydrazine derivatives.
-
Sensitization: May cause an allergic skin reaction.
Handling Guidelines:
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly inside a chemical fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents.
-
Waste Disposal: All hydrazine waste must be segregated and treated with bleach (hypochlorite) or specific hydrazine neutralizers before disposal, following institutional hazardous waste guidelines.
Storage:
-
Store at 2–8°C (Refrigerate).
-
Keep under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the hydrazine and the methylthio group (which can oxidize to sulfoxide).
-
Protect from light.
References
- Fischer Indole Synthesis Mechanism: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. [Overview of mechanism and ortho-substituent effects].
- Hydrazine Reactivity: Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-methyl-alpha-amino acids and indole derivatives." Chemical Society Reviews, 30(4), 205-213. [Context on hydrazine building blocks].
-
Safety Data: PubChem. (n.d.). Phenylhydrazine hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (General safety profile for phenylhydrazine salts).
-
Reaction Protocols: BenchChem. (2025).[10] Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. [General protocols for substituted hydrazines].
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. chemiis.com [chemiis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]


